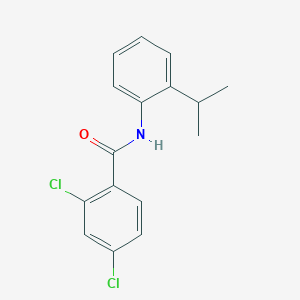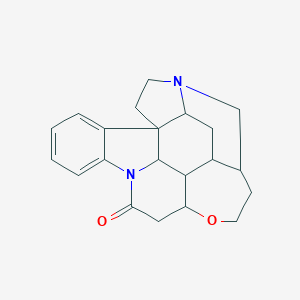
2,4-dichloro-N-(2-isopropylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dichloro-N-(2-isopropylphenyl)benzamide, also known as diclofop-methyl, is a herbicide that is widely used in agriculture to control grass weeds in cereal crops. It belongs to the arylphenoxypropionate family of herbicides and has a selective mode of action, meaning it targets specific types of plants while leaving others unharmed. In
科学的研究の応用
Diclofop-methyl has been extensively studied for its herbicidal properties and its potential impact on the environment. It has been used in numerous scientific research studies to investigate its effects on different types of crops, weeds, and soil microorganisms. Its selective mode of action has made it a valuable tool for weed control in cereal crops such as wheat, barley, and oats.
作用機序
Diclofop-methyl works by inhibiting the synthesis of fatty acids in the target plant, which leads to the disruption of cell membrane function and ultimately, the death of the plant. It is absorbed by the leaves and stems of the plant and translocated to the growing points, where it exerts its herbicidal effect.
Biochemical and physiological effects:
Diclofop-methyl has been shown to have a range of biochemical and physiological effects on plants, including the inhibition of fatty acid synthesis, the disruption of cell membrane function, and the alteration of plant growth and development. It has also been shown to have some impact on soil microorganisms, although the extent of this impact is still being studied.
実験室実験の利点と制限
Diclofop-methyl has several advantages for use in laboratory experiments, including its selective mode of action, its availability in pure form, and its well-established mechanism of action. However, its use in laboratory experiments is limited by its potential toxicity and the need for careful handling of hazardous chemicals.
将来の方向性
There are several future directions for research on 2,4-dichloro-N-(2-isopropylphenyl)benzamidehyl, including the investigation of its impact on non-target organisms, the development of more selective herbicides, and the exploration of alternative methods for weed control. Additionally, there is a need for further research on the environmental fate and transport of 2,4-dichloro-N-(2-isopropylphenyl)benzamidehyl, as well as its potential impact on human health.
合成法
Diclofop-methyl is synthesized through a multistep process that involves the reaction of 2,4-dichlorophenol with 2-isopropylaniline to form 2,4-dichloro-N-(2-isopropylphenyl)acetamide. This intermediate is then reacted with methyl chloroformate to yield 2,4-dichloro-N-(2-isopropylphenyl)benzamidehyl. The synthesis of 2,4-dichloro-N-(2-isopropylphenyl)benzamidehyl is a complex process that requires careful handling of hazardous chemicals and strict adherence to safety protocols.
特性
分子式 |
C16H15Cl2NO |
|---|---|
分子量 |
308.2 g/mol |
IUPAC名 |
2,4-dichloro-N-(2-propan-2-ylphenyl)benzamide |
InChI |
InChI=1S/C16H15Cl2NO/c1-10(2)12-5-3-4-6-15(12)19-16(20)13-8-7-11(17)9-14(13)18/h3-10H,1-2H3,(H,19,20) |
InChIキー |
KEJCMAFXDLBIDQ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl |
正規SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-methyl-6-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B270638.png)
![N-{3-[(cyclopropylamino)sulfonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B270639.png)
![2-[(5-Chloro-2-thienyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B270641.png)

![1-(3,4-Dimethoxybenzoyl)-2-[2-(4-fluorophenyl)-2-oxoethyl]-6,7-dimethoxyisoquinolinium](/img/structure/B270644.png)
![2-(2,3-dimethoxyphenyl)-3-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B270646.png)


![N-[2-(1-adamantyloxy)ethyl]-2-hydroxybenzamide](/img/structure/B270653.png)




